Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-

Catalog No.
S15770651
CAS No.
821776-53-8
M.F
C14H17N3O2
M. Wt
259.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2...

CAS Number

821776-53-8

Product Name

Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-

IUPAC Name

5-[cyclopropylmethyl(propyl)amino]-2-nitrobenzonitrile

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

InChI

InChI=1S/C14H17N3O2/c1-2-7-16(10-11-3-4-11)13-5-6-14(17(18)19)12(8-13)9-15/h5-6,8,11H,2-4,7,10H2,1H3

InChI Key

GADYKWMYKYPTIP-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N

Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- is a chemical compound with the molecular formula C14H17N3O2C_{14}H_{17}N_{3}O_{2} and a molecular weight of approximately 259.30 g/mol. It is characterized by a benzonitrile structure with a nitro group and an amino substituent that includes a cyclopropylmethyl group attached to a propyl chain. The compound is registered under the CAS number 821776-53-8 and is notable for its potential applications in pharmaceuticals and chemical synthesis .

Synthesis of Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- can be approached through several methods:

  • Nitration: Starting from benzonitrile, nitration can be performed using nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
  • Amine Substitution: The introduction of the cyclopropylmethyl propylamino group can be achieved through nucleophilic substitution reactions, where an appropriate amine reacts with an activated benzonitrile derivative.
  • Cyclopropylmethyl Group Introduction: This step may involve alkylation reactions using cyclopropylmethyl halides to attach the cyclopropylmethyl moiety to the nitrogen atom of the propylamino group.

Each of these steps requires careful optimization to yield high purity and yield of the final product.

Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- holds potential applications in various fields:

  • Pharmaceutical Development: Due to its unique structure, it could serve as a lead compound for developing new drugs targeting specific biological pathways.
  • Chemical Synthesis: It may act as an intermediate in synthesizing other complex organic molecules.
  • Research: Its properties could be explored in academic settings for studying structure-activity relationships in medicinal chemistry.

Several compounds share structural similarities with Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaUnique Features
Benzonitrile, 5-(dipropylamino)-2-nitro-821776-53-8C14H17N3O2Contains dipropyl instead of cyclopropylmethyl
Benzonitrile, 5-(propylamino)-2-nitro-16459918C10H11N3O2Lacks cyclopropyl group; simpler structure
Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro-821776-93-6C14H19N3O3Contains methoxyethyl substituent

These compounds highlight the uniqueness of Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-, particularly due to its specific cyclopropylmethyl modification which may influence its biological activity and chemical reactivity differently compared to others.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

259.132076794 g/mol

Monoisotopic Mass

259.132076794 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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